

D-Styrylalanine: A Technical Guide for Advanced Research and Drug Development

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Compound of Interest

Compound Name: *D-Styrylalanine*

Cat. No.: *B1310838*

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This guide provides an in-depth exploration of **D-Styrylalanine**, an unnatural amino acid with significant potential in contemporary research and pharmaceutical development. We will delve into its fundamental properties, synthesis methodologies, and key applications, offering a comprehensive resource for researchers, scientists, and professionals in drug discovery.

Core Molecular Profile

D-Styrylalanine, systematically named (2R)-2-amino-5-phenylpent-4-enoic acid, is a non-proteinogenic amino acid. Its structure incorporates a styryl functional group, which imparts unique photophysical properties, and a D-chiral center, which confers resistance to enzymatic degradation.

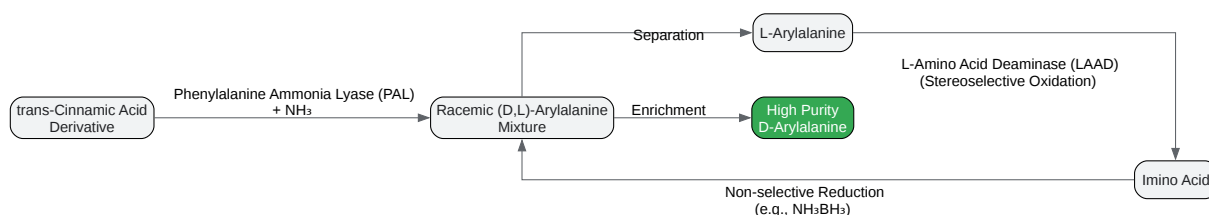
Property	Value	Source(s)
CAS Number	264903-53-9	[1][2]
Molecular Formula	C ₁₁ H ₁₃ NO ₂	[1][2]
Molecular Weight	191.23 g/mol	[3][4]
Appearance	White to off-white solid	[3]
Storage	Keep in a dark place, sealed in dry conditions at 2-8°C	[3]

Synthesis of D-Styrylalanine: An Enzymatic Approach

The synthesis of D-arylalanines, including **D-Styrylalanine**, can be efficiently achieved through enzymatic methods, which offer high stereoselectivity and milder reaction conditions compared to traditional chemical synthesis.[5] A prominent and effective strategy involves a one-pot, two-enzyme system.[6][7]

Enzymatic Synthesis Workflow

This process utilizes a Phenylalanine Ammonia Lyase (PAL) and an L-amino acid deaminase (LAAD) to produce the desired D-enantiomer with high purity.



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Caption: Enzymatic cascade for the synthesis of D-arylalanines.

Detailed Protocol: One-Pot Enzymatic Synthesis

Materials:

- trans-Cinnamic acid derivative (precursor to **D-Styrylalanine**)
- Phenylalanine Ammonia Lyase (PAL), potentially a modified variant for higher D-selectivity[6]
- L-amino acid deaminase (LAAD) from *Proteus mirabilis* or a similar source[5][6]

- Ammonia-borane (NH_3BH_3) as a reducing agent
- Buffer solution (e.g., phosphate buffer, pH 8.0)
- Reaction vessel with temperature and pH control

Procedure:

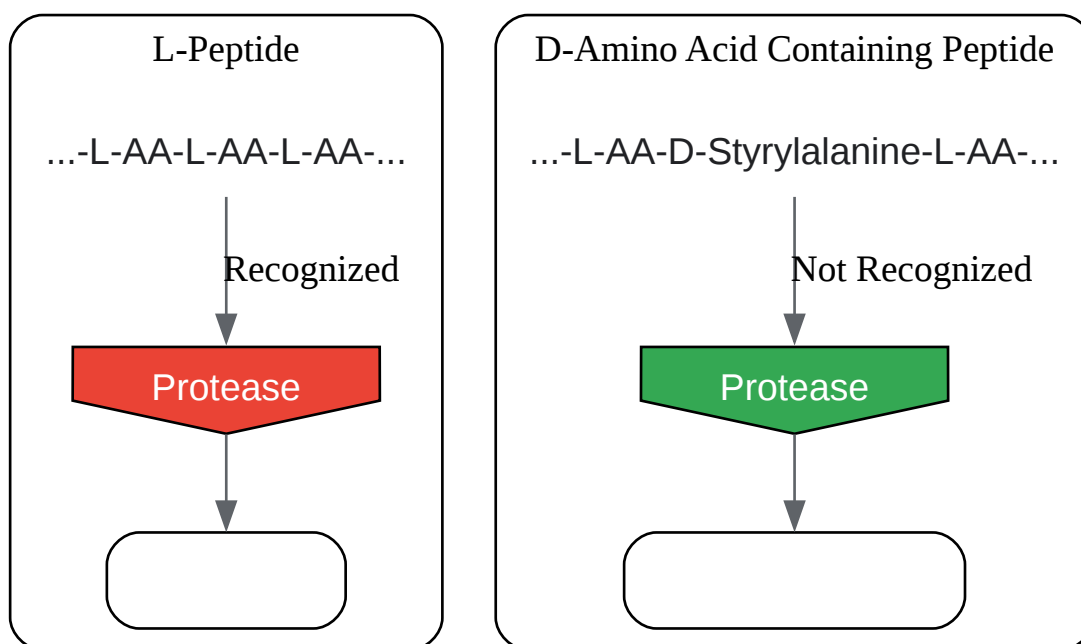
- **Reaction Setup:** Dissolve the trans-cinnamic acid derivative in the buffer solution in the reaction vessel.
- **Enzyme Addition:** Add the PAL and LAAD enzymes to the solution. The enzymes can be used as whole-cell biocatalysts to improve stability and reusability.[8]
- **Initiation of Amination:** The PAL enzyme will catalyze the amination of the trans-cinnamic acid derivative, forming a racemic mixture of D- and L-Styrylalanine.
- **Stereoselective Deamination:** The LAAD enzyme will selectively deaminate the L-Styrylalanine to its corresponding imino acid.
- **Reduction and Racemization:** The imino acid is then non-selectively reduced back to a racemic mixture of D- and L-Styrylalanine by the ammonia-borane.
- **Enrichment of D-Enantiomer:** Through this kinetic resolution process, the concentration of the D-enantiomer is progressively enriched.
- **Monitoring and Purification:** The reaction progress can be monitored by HPLC. Once the desired conversion is achieved, the **D-Styrylalanine** can be purified using standard chromatographic techniques.

Applications in Research and Drug Development

The unique structural features of **D-Styrylalanine** make it a valuable tool in several areas of research and drug discovery.

Enhancing Peptide Stability in Drug Discovery

A significant hurdle in the development of peptide-based therapeutics is their susceptibility to degradation by proteases. The incorporation of D-amino acids, such as **D-Styrylalanine**, is a well-established strategy to enhance peptide stability and prolong their in vivo half-life.[9]



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Caption: D-amino acid incorporation enhances protease resistance.

Protocol for Incorporating **D-Styrylalanine** into Peptides via Solid-Phase Peptide Synthesis (SPPS):

This protocol outlines the incorporation of Fmoc-**D-Styrylalanine**-OH into a peptide sequence using the standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy.

Materials:

- Fmoc-protected amino acids (including Fmoc-**D-Styrylalanine**-OH)
- Rink Amide resin (or other suitable solid support)
- Deprotection solution: 20% (v/v) piperidine in N,N-dimethylformamide (DMF)

- Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) and DIPEA (N,N-Diisopropylethylamine)
- DMF (peptide synthesis grade)
- Dichloromethane (DCM)
- Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)
- Solid-phase synthesis vessel

Procedure:

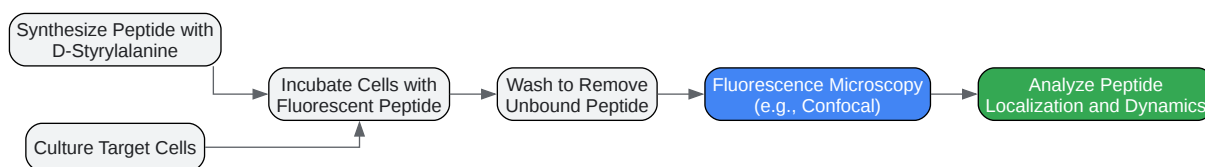
- Resin Swelling: Swell the resin in DMF for 30 minutes in the synthesis vessel.
- Fmoc Deprotection: Remove the Fmoc group from the resin-bound amino acid by treating with 20% piperidine in DMF for 3 minutes, followed by a second treatment for 10 minutes. Wash the resin thoroughly with DMF.
- Amino Acid Coupling:
 - Pre-activate a solution of Fmoc-**D-Styrylalanine**-OH (3 eq.), HBTU (2.9 eq.), and DIPEA (6 eq.) in DMF for 2 minutes.
 - Add the activated amino acid solution to the resin.
 - Agitate the mixture for 1-2 hours at room temperature.
 - Wash the resin with DMF and DCM.
- Repeat: Repeat the deprotection and coupling steps for each subsequent amino acid in the peptide sequence.
- Final Deprotection: After the final coupling step, perform a final Fmoc deprotection.
- Cleavage and Deprotection: Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove the side-chain protecting groups.

- **Precipitation and Purification:** Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash. Purify the peptide by reverse-phase HPLC.

D-Styrylalanine as a Fluorescent Probe

The styryl moiety in **D-Styrylalanine** provides intrinsic fluorescence, making it a candidate for use as a fluorescent probe in biological imaging. While specific studies on **D-Styrylalanine** as a standalone probe are limited, its incorporation into peptides can be used to study peptide localization and dynamics within cells.

Conceptual Workflow for Cellular Imaging with a **D-Styrylalanine**-Containing Peptide:



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Caption: Workflow for using a **D-Styrylalanine** peptide in cell imaging.

General Protocol for Cellular Imaging:

- **Cell Seeding:** Seed the cells of interest onto a suitable imaging dish (e.g., glass-bottom dish) and allow them to adhere overnight.
- **Peptide Incubation:** Prepare a solution of the **D-Styrylalanine**-containing peptide in cell culture medium at the desired concentration. Replace the medium in the imaging dish with the peptide-containing medium.
- **Incubation:** Incubate the cells with the peptide for a predetermined amount of time to allow for cellular uptake or binding.
- **Washing:** Gently wash the cells with fresh, pre-warmed medium or phosphate-buffered saline (PBS) to remove any unbound peptide.

- Imaging: Image the cells using a fluorescence microscope equipped with the appropriate excitation and emission filters for the styryl fluorophore.
- Data Analysis: Analyze the acquired images to determine the subcellular localization of the peptide.

Safety and Handling

D-Styrylalanine should be handled in accordance with good laboratory practices.

- Hazard Statements: Harmful if swallowed, causes skin irritation, causes eye irritation, and may cause respiratory irritation.[3]
- Precautionary Statements: Avoid breathing dust. Wear protective gloves, clothing, eye, and face protection. If swallowed, call a poison center or doctor. If on skin, wash with plenty of soap and water.[3]
- Personal Protective Equipment (PPE): Wear appropriate protective eyeglasses or chemical safety goggles, gloves, and clothing to prevent skin exposure.[10]

Conclusion

D-Styrylalanine is a versatile unnatural amino acid with significant potential for advancing drug discovery and biological research. Its D-configuration provides a strategic advantage for enhancing the stability of peptide-based therapeutics. Furthermore, its intrinsic fluorescence opens up possibilities for its use in developing novel imaging probes. The enzymatic synthesis routes offer an efficient and environmentally friendly method for its production. As research into unnatural amino acids continues to expand, the applications of **D-Styrylalanine** are poised to grow, making it a valuable tool for scientists and researchers in the field.

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References

- 1. cusabio.com [cusabio.com]
- 2. D-Styrylalanine [cn.dyncnchem.com]
- 3. D-Styrylalanine price,buy D-Styrylalanine - chemicalbook [chemicalbook.com]
- 4. Buy L-Styrylalanine | 267650-37-3 [smolecule.com]
- 5. researchgate.net [researchgate.net]
- 6. One-Pot Enzymatic Synthesis of D-Arylalanines Using Phenylalanine Ammonia Lyase and L-Amino Acid Deaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. benchchem.com [benchchem.com]
- 10. fishersci.com [fishersci.com]
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